molecular formula C6H8N4O3 B7737772 3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B7737772
M. Wt: 184.15 g/mol
InChI Key: FUPLOPZRMXCXPC-UHFFFAOYSA-N
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Description

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid is a heterocyclic compound that contains a triazine ring. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic addition of arylamine to a triazine derivative in the presence of a solvent like dioxane . The reaction conditions often require heating and the use of a base such as sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3-amino-5-oxo-2H-1,2,4-triazin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPLOPZRMXCXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NNC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C1=NNC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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